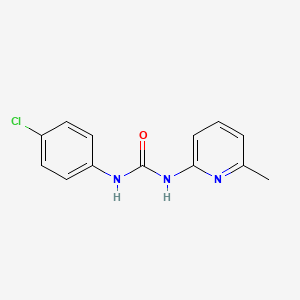

1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a methylpyridinyl group linked through a urea moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 4-chloroaniline with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea exhibits notable antiproliferative effects against various cancer cell lines. In a study evaluating derivatives of this compound, it was found to have significant inhibitory activity against the A549 lung cancer cell line and HCT-116 colorectal cancer cell line, with IC50 values comparable to established anticancer agents like sorafenib .

| Cell Line | IC50 Value (μM) | Control (Sorafenib) IC50 Value (μM) |

|---|---|---|

| A549 | 2.39 ± 0.10 | 2.12 ± 0.18 |

| HCT-116 | 3.90 ± 0.33 | 2.25 ± 0.71 |

The mechanism of action appears to involve interaction with specific molecular targets associated with cancer proliferation, suggesting its potential as a lead compound for further development in anticancer therapies .

Modulation of Cannabinoid Receptors

The compound has also been identified as an allosteric modulator of cannabinoid receptors, particularly the CB1 receptor. This interaction is crucial for various physiological processes such as pain sensation and mood regulation. The ability to modulate receptor activity without directly competing with endogenous ligands presents a promising therapeutic avenue for conditions like chronic pain and neuropsychiatric disorders.

Case Studies and Research Findings

Several studies have documented the biological evaluation of this compound:

- Antiproliferative Studies : A series of derivatives were synthesized and tested for their growth inhibitory activity against breast cancer cell lines such as MCF-7, demonstrating significant potential for further development as anticancer agents .

- Receptor Interaction Studies : Interaction studies utilizing radiolabeled ligand binding assays have shown that this compound can influence cannabinoid receptor signaling pathways, providing insights into its mechanism of action and potential therapeutic applications in managing pain and metabolic disorders.

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparaison Avec Des Composés Similaires

- 1-(4-Chlorophenyl)-3-(2-pyridyl)urea

- 1-(4-Chlorophenyl)-3-(3-methylpyridin-2-yl)urea

- 1-(4-Chlorophenyl)-3-(4-methylpyridin-2-yl)urea

Comparison: 1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles.

Activité Biologique

1-(4-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a urea functional group linked to a 4-chlorophenyl moiety and a 6-methylpyridin-2-yl group. Its synthesis typically involves the reaction of 4-chloroaniline with 6-methyl-2-pyridinecarboxylic acid, which can be facilitated through various organic synthesis methods .

This compound primarily interacts with specific molecular targets such as enzymes and receptors. Notably, it has been identified as an allosteric modulator of cannabinoid receptors, which play critical roles in pain sensation and mood regulation. This interaction suggests potential applications in managing pain and treating neuropsychiatric disorders .

1. Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown IC50 values comparable to established anticancer drugs. In a study involving A549 and HCT-116 cell lines, one derivative demonstrated an IC50 of 2.39 ± 0.10 μM for A549 cells, indicating potent activity . The mechanism appears to involve hydrogen bonding between the compound's functional groups and amino acid residues in target proteins like BRAF, suggesting its potential as a lead compound for further anticancer research .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase and urease. In various studies, it has shown strong inhibitory effects, with IC50 values indicating high potency compared to standard drugs used in similar assays . This property highlights its potential for developing new therapies for conditions like Alzheimer's disease and urinary tract infections.

3. Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. It exhibited moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against these pathogens .

Case Studies and Research Findings

A summary of key studies highlighting the biological activities of this compound is presented in the table below:

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-(6-methylpyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c1-9-3-2-4-12(15-9)17-13(18)16-11-7-5-10(14)6-8-11/h2-8H,1H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMBNQZPLZFWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201678 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.